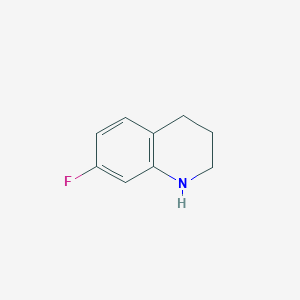

7-Fluoro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLNAFQKGGXCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291942 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-75-5 | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

Core Physicochemical Data

The known physicochemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline are summarized in the table below. It is important to note that while fundamental properties like molecular weight and formula are established, experimental values for thermal properties and distribution coefficients are not widely published.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 939758-75-5 | [1][2] |

| Molecular Formula | C₉H₁₀FN | [1][2] |

| Molecular Weight | 151.18 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Melting Point | Data not available. The related compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline, has a melting point of 32-34°C. The parent compound, 1,2,3,4-tetrahydroquinoline, melts at 20°C.[3] | N/A |

| Boiling Point | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, boils at 251°C.[3] The isomeric 7-Fluoro-1,2,3,4-tetrahydroisoquinoline boils at 227.6°C at 760 mmHg.[4] | N/A |

| logP (o/w) | Data not available. The parent compound, 1,2,3,4-tetrahydroquinoline, has a calculated logP of 2.290.[5] | N/A |

| pKa | Data not available. | N/A |

| Solubility | Data not available. General solubility tests are required. | N/A |

Experimental Protocols for Physicochemical Characterization

This section details the standard experimental methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

A logical workflow is essential for the systematic characterization of a chemical compound like this compound. The process begins with basic identification and purity assessment, followed by the determination of fundamental physical and chemical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Thiele Tube Method [6]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8][9]

-

Heating: The thermometer and capillary assembly are immersed in a high-boiling point liquid (e.g., silicone oil or paraffin) within a Thiele tube.[6][9] The side arm of the Thiele tube is heated gently with a Bunsen burner to create a convection current that ensures uniform heating.[6]

-

Observation: The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Capillary Method [11][12]

-

Sample Preparation: A few milliliters of the liquid sample are placed in a small fusion or test tube.[11][12]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11] The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an aluminum block.[11][13] The apparatus should be heated slowly and uniformly.[11]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11]

-

Data Recording: Heating is stopped, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa refers to the dissociation constant of its conjugate acid.

Methodology: Potentiometric Titration [14][15]

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable solvent to create a solution of known concentration (e.g., 0.05 kmol/m³).[14][16]

-

Titration: The solution is placed in a beaker with a calibrated pH electrode. A standardized titrant (e.g., a strong acid like HCl for a basic compound) is added in small, precise increments.[14][16]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[14]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.[14] The pKa is the pH value at the half-equivalence point, where half of the amine has been protonated.[14] This corresponds to the inflection point on the titration curve.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[17] It is defined as the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[17]

Methodology: Shake-Flask Method [17][18]

-

Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol.[19] This creates the two immiscible phases for the experiment.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both).[19] The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then left to stand for complete phase separation.[18][19]

-

Concentration Measurement: The concentration of the compound in each phase (the octanol layer and the aqueous layer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[18]

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[17]

Solubility Determination

Solubility is a fundamental property indicating the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Qualitative and Semi-Quantitative Analysis [20][21]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents like ethanol, diethyl ether, and hexane.[20][22]

-

Procedure:

-

Classification:

-

Soluble in water: Indicates the presence of polar functional groups. The pH of the aqueous solution should be tested with litmus or a pH meter to determine if the compound is acidic or basic.[22][23]

-

Insoluble in water, soluble in 5% HCl: Strongly suggests the presence of a basic functional group, such as an amine.[22][23]

-

Insoluble in water, soluble in 5% NaOH: Suggests the presence of an acidic functional group.[22][23]

-

Solubility in organic solvents: Provides information about the overall polarity of the molecule.[21]

-

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 5. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acdlabs.com [acdlabs.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. agilent.com [agilent.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.ws [chem.ws]

- 22. scribd.com [scribd.com]

- 23. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroquinoline (CAS: 939758-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its spectroscopic data, and a discussion of its current and potential applications in biomedical research. The strategic incorporation of a fluorine atom onto the tetrahydroquinoline scaffold can significantly influence the compound's physicochemical and pharmacological properties, making it a valuable tool for the development of novel therapeutic agents, particularly those targeting neurological disorders.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₀FN.[1] The presence of the fluorine atom, a bioisostere of the hydrogen atom, can alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value | Reference |

| CAS Number | 939758-75-5 | [2] |

| Molecular Formula | C₉H₁₀FN | [1][2] |

| Molecular Weight | 151.18 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis

A regioselective preparation of this compound has been reported, involving the cyclization of catecholamines followed by deoxyfluorination.[3] The following is a representative experimental protocol based on established synthetic strategies for related compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Appropriate catecholamine precursor

-

N-protecting group reagents

-

Deoxyfluorination agent (e.g., DAST, Deoxofluor)

-

Solvents (e.g., dichloromethane, acetonitrile)

-

Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

N-Protection of Catecholamine: The starting catecholamine is first protected at the nitrogen atom using a suitable protecting group (e.g., Boc, Cbz). This step is crucial for directing the subsequent cyclization reaction.

-

Cyclization: The N-protected catecholamine undergoes an oxidative cyclization to form the corresponding 6,7-dihydroxy-1,2,3,4-tetrahydroquinoline derivative.

-

Deoxyfluorination: The dihydroxy intermediate is then subjected to a deoxyfluorination reaction. The choice of the deoxyfluorination agent and reaction conditions is critical to achieve regioselectivity for the 7-position. The nature of the N-protecting group can significantly influence the regioselectivity of this step.[3]

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid treatment for Boc group) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound.

Note: This is a generalized protocol. For a detailed, step-by-step procedure, it is essential to consult the primary literature describing the synthesis.[3]

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic methods. While the raw spectra are typically available from suppliers upon request, the expected key features are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the tetrahydroquinoline core, with splitting patterns influenced by the fluorine substitution. |

| ¹³C NMR | Resonances for the nine carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (151.18 g/mol ). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-F stretching vibration. |

Note: Detailed spectral data can be obtained from suppliers such as ChemicalBook.[4]

Biological Activity and Applications

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The introduction of a fluorine atom in the 7-position can modulate these activities.

Neurological Disorders

Fluorinated tetrahydroisoquinolines, close structural analogs of this compound, are utilized in neuroscience research to investigate neurotransmitter systems.[6] These compounds serve as key intermediates in the development of drugs targeting neurological disorders.[6] The fluorine substitution can enhance properties such as metabolic stability and blood-brain barrier penetration, which are crucial for CNS-acting drugs.

Anticancer Potential

Derivatives of the 1,2,3,4-tetrahydroquinoline core have been investigated as potential anticancer agents. For instance, certain derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a therapeutic target in prostate cancer. While specific studies on the anticancer activity of this compound are not widely published, its role as a scaffold suggests potential for the development of novel anticancer agents.

Other Potential Applications

The unique electronic properties conferred by the fluorine atom make this compound a valuable building block for creating compounds with potential anti-inflammatory and analgesic properties.[6]

Future Perspectives

This compound represents a versatile scaffold with significant potential in drug discovery and development. Future research efforts could focus on:

-

Elucidation of Specific Biological Targets: Identifying the specific enzymes, receptors, or signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the impact of substitutions on biological activity.

-

Development of Novel Therapeutics: Utilizing this compound as a starting point for the design and synthesis of new drugs for a variety of diseases.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its fundamental properties, synthesis, spectroscopic characterization, and potential applications. As a key building block in medicinal chemistry, this compound holds promise for the development of novel therapeutic agents, and further research into its biological activities is warranted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. This compound(939758-75-5) 1H NMR spectrum [chemicalbook.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

7-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Fluoro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates key chemical data, proposes detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly as a modulator of the NF-κB signaling pathway.

Core Compound Data

A summary of the essential quantitative data for this compound is presented below.

| Property | Value |

| Molecular Weight | 151.18 g/mol |

| Chemical Formula | C₉H₁₀FN |

| CAS Number | 939758-75-5 |

| Physical Form | Solid |

| Purity (Typical) | ≥96% |

Proposed Experimental Protocols

Due to the limited availability of specific, published experimental protocols for this compound, the following methodologies are proposed based on established procedures for analogous tetrahydroquinoline derivatives. These protocols provide a robust starting point for synthesis and analytical characterization.

Synthesis: Reductive Amination of 3-Fluoroaniline

This proposed synthesis is based on the well-established reductive amination reactions used for the preparation of tetrahydroquinolines.

Materials:

-

3-Fluoroaniline

-

Acrolein

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acrolein (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add 10% Pd/C catalyst (5 mol%) to the reaction mixture.

-

Transfer the flask to a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound.

-

Dry the purified product under vacuum.

Analytical Characterization

This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 3.0 seconds

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: 1.5 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

This proposed method is for assessing the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Potential Biological Activity and Signaling Pathways

Derivatives of tetrahydroquinoline have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcriptional activity.[1][2] NF-κB is a critical signaling pathway involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Proposed Mechanism of Action: NF-κB Pathway Inhibition

While the precise mechanism for this compound has not been elucidated, it is hypothesized to interfere with the canonical NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway, highlighting potential points of inhibition.

References

7-Fluoro-1,2,3,4-tetrahydroquinoline chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the available physicochemical data, provides a key experimental protocol for its synthesis, and outlines the spectroscopic characteristics of the molecule.

Chemical Structure and Properties

This compound is a derivative of tetrahydroquinoline with a fluorine atom substituted at the 7th position of the aromatic ring. Its chemical structure is depicted below:

The core structure consists of a benzene ring fused to a piperidine ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some properties are available from commercial suppliers, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | ≥96% | --INVALID-LINK-- |

| CAS Number | 939758-75-5 | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the cyclization of a catecholamine derivative followed by deoxyfluorination. A key method is described in the publication "Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination".[1] While the full experimental details from this specific paper are not publicly available, a general workflow can be inferred.

General Synthesis Workflow

The synthesis involves the formation of a dihydroxy-tetrahydroquinoline intermediate from a protected catecholamine, followed by a regioselective deoxyfluorination to yield the target compound.

General synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While full spectra are typically provided by suppliers upon request, general information regarding the expected spectroscopic characteristics is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, influenced by the fluorine substitution, as well as signals for the protons of the saturated piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being particularly affected by the electron-withdrawing fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.18 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the aliphatic ring.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities and associated signaling pathways of this compound. The broader class of tetrahydroquinolines is known to exhibit a wide range of biological effects, and fluorination is a common strategy in medicinal chemistry to enhance drug-like properties. Therefore, this compound represents a potential candidate for biological screening in various therapeutic areas.

Experimental Workflow for Biological Screening

For researchers interested in investigating the biological effects of this compound, a general experimental workflow for initial screening is proposed below.

Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This guide has summarized the available information on its chemical structure, properties, and a key synthetic approach. While detailed biological data is currently lacking, the provided workflow offers a starting point for its pharmacological evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-1,2,3,4-tetrahydroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Fluoro-1,2,3,4-tetrahydroquinoline in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility in their solvents of interest.

Introduction

This compound is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery, chemical synthesis, and formulation development.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Dichloromethane (DCM) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Chloroform | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Tetrahydrofuran (THF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]

3.1. Materials

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[1]

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.[4]

-

Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining micro-particles.[3]

-

-

Quantification:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method (select appropriate column, mobile phase, flow rate, and detector wavelength).

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Dilute the filtered saturated solution with a known factor to ensure the absorbance falls within the linear range of the Beer-Lambert law.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the saturated solution.

-

-

3.3. Data Reporting

Solubility should be reported in mg/mL and/or mol/L at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for solubility determination.

Caption: Logical flow from inputs to output in solubility testing.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Fluoro-1,2,3,4-tetrahydroquinoline

Disclaimer: As of December 2025, a publicly available, fully assigned ¹H NMR spectrum detailing chemical shifts and coupling constants for 7-Fluoro-1,2,3,4-tetrahydroquinoline could not be located in peer-reviewed literature or spectral databases. The following guide is a professional projection based on established principles of NMR spectroscopy and data from analogous structures. The provided data table is a hypothetical representation intended for instructional purposes.

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this compound using proton NMR spectroscopy.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects, known chemical shift ranges for aromatic and aliphatic protons in similar heterocyclic systems, and typical proton-proton and proton-fluorine coupling constants.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.85 | dd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 9.0 | 1H |

| H-6 | ~6.60 | ddd | J(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.5, J(H6-F) ≈ 5.0 | 1H |

| H-8 | ~6.55 | dd | J(H8-H6) ≈ 2.5, J(H8-F) ≈ 10.0 | 1H |

| N-H | Variable (broad s) | s (broad) | - | 1H |

| H-2 | ~3.30 | t | J(H2-H3) ≈ 5.5 | 2H |

| H-4 | ~2.75 | t | J(H4-H3) ≈ 6.0 | 2H |

| H-3 | ~1.90 | p | J(H3-H2) ≈ 5.5, J(H3-H4) ≈ 6.0 | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a heterocyclic amine like this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For observing exchangeable protons like N-H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

Spin-Spin Coupling Network

The spin-spin coupling interactions are crucial for assigning the proton signals in the ¹H NMR spectrum. The expected couplings for this compound are visualized in the diagram below.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for research and development purposes. Experimental verification is essential to confirm the proposed spectral assignments.

Technical Guide: 13C NMR Data for 7-Fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for 7-Fluoro-1,2,3,4-tetrahydroquinoline. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted 13C NMR chemical shifts obtained from computational methods. Such predictive approaches are increasingly vital in modern chemical research, offering a reliable means of spectral estimation for novel or uncharacterized molecules.[1] This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra for similar heterocyclic compounds, providing a framework for experimental validation.

Data Presentation

The predicted 13C NMR chemical shifts for this compound, dissolved in a standard NMR solvent such as CDCl3, are summarized in the table below. The carbon atoms are numbered according to the standard IUPAC nomenclature for the quinoline ring system.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C2 | 47.2 |

| C3 | 26.5 |

| C4 | 22.8 |

| C4a | 144.9 |

| C5 | 128.9 |

| C6 | 115.1 (J-C-F coupling expected) |

| C7 | 157.8 (J-C-F coupling expected) |

| C8 | 114.5 (J-C-F coupling expected) |

| C8a | 122.3 |

Note: The chemical shifts presented are predicted values and may vary from experimental results. The presence of fluorine will result in through-bond carbon-fluorine (J-C-F) coupling, which will manifest as splitting of the signals for C6, C7, and C8 in a high-resolution spectrum.

Experimental Protocols

The following section details a standard methodology for the acquisition of a 13C NMR spectrum for fluoro-substituted tetrahydroquinoline derivatives.

1. Sample Preparation:

-

Sample Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Nucleus: The spectrometer is tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz 1H spectrometer).

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument) is used to obtain a proton-decoupled 13C spectrum.

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative data is desired.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

4. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering of the carbon atoms and their corresponding predicted 13C NMR chemical shifts.

References

Commercial Suppliers and Technical Guide for 7-Fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for 7-Fluoro-1,2,3,4-tetrahydroquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details key technical data from various suppliers, outlines a representative synthetic protocol, and explores a potential signaling pathway through which this class of compounds may exert its biological effects.

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key specifications to facilitate procurement for research and development purposes.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 939758-75-5 | C₉H₁₀FN | 151.18 | ≥97% |

| Santa Cruz Biotechnology | 939758-75-5 | C₉H₁₀FN | 151.18 | Not specified |

| CymitQuimica | 939758-75-5 | C₉H₁₀FN | 151.1808 | 96% |

| MySkinRecipes | 406923-91-9 (Isoquinoline) | C₉H₁₀FN | 151.18 | 97% |

| Chem-Impex | 406923-91-9 (Isoquinoline HCl) | C₉H₁₀FN·HCl | 187.68 | ≥96% (HPLC) |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Boiling Point | 227.6 °C at 760 mmHg (for isoquinoline analog) | [2] |

Experimental Protocols

Representative Synthesis of a Fluorinated Tetrahydroquinoline Derivative

This protocol describes the reduction of a fluorinated dihydroquinoline to the corresponding tetrahydroquinoline.

Materials:

-

8-Fluoro-3,4-dihydroisoquinoline (or analogous fluoro-quinoline precursor)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the starting fluoro-dihydroquinoline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture in an ice/water bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 8-fluoro-1,2,3,4-tetrahydroisoquinoline can be further purified by column chromatography on silica gel if necessary.[3][4]

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential as anticancer agents. One of the key targets identified for this class of compounds is the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[5] RORγ is a nuclear receptor that has been implicated in the progression of several cancers, including castration-resistant prostate cancer, where it drives the expression of the androgen receptor (AR).[6][7][8]

The following diagram illustrates a plausible signaling pathway through which a this compound derivative, acting as a RORγ inverse agonist, could inhibit prostate cancer cell proliferation.

Caption: RORγ inverse agonist action of this compound.

In this proposed mechanism, the this compound derivative acts as an inverse agonist to RORγ, inhibiting its activity. This prevents the translocation of RORγ to the nucleus and subsequent transcriptional activation of the androgen receptor (AR) gene. The resulting decrease in AR protein levels leads to a reduction in cancer cell proliferation and survival.[5][6][7]

Furthermore, tetrahydroquinoline derivatives have been shown to affect intracellular calcium homeostasis and induce apoptosis in breast cancer cells, suggesting multiple potential mechanisms of action.[9] Other studies have implicated tetrahydroquinolines in the modulation of the PI3K/AKT/mTOR signaling pathway in colorectal cancer.[10] The G-protein coupled estrogen receptor (GPER) has also been identified as a target for tetrahydroquinoline analogs in breast cancer, influencing pathways such as Hippo/YAP/TAZ.[11][12][13][14][15]

The diverse biological activities of the tetrahydroquinoline scaffold highlight the potential of this compound as a valuable building block for the development of novel therapeutics. Further research is warranted to fully elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting castration-resistant prostate cancer with a novel RORγ antagonist elaiophylin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostate cancer: ROR-γ drives androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Interaction of GPER-1 with the endocrine signaling axis in breast cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. JCI - Estrogen regulates Hippo signaling via GPER in breast cancer [jci.org]

- 14. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]

- 15. GPER Function in Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroquinoline: Safety, Handling, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential therapeutic applications of 7-Fluoro-1,2,3,4-tetrahydroquinoline. This document is intended for professionals in the fields of chemical research and drug development and consolidates available data on its chemical properties, safe handling procedures, and its emerging role in targeting significant signaling pathways in disease.

Chemical and Physical Properties

This compound, identified by CAS Number 939758-75-5, is a fluorinated derivative of tetrahydroquinoline. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability and binding affinity to biological targets.[1] While detailed experimental data for this specific compound is not extensively published, data from suppliers and related compounds provide essential information.

| Property | Value | Reference |

| CAS Number | 939758-75-5 | [1][2] |

| Molecular Formula | C₉H₁₀FN | [1][3] |

| Molecular Weight | 151.18 g/mol | [1][3] |

| Physical Form | Solid | [2][4] |

| Purity | Typically ≥96% | [4] |

| Boiling Point | 232.8°C at 760 mmHg | [3] |

| Flash Point | 94.6°C | [3] |

| Density | 1.107 g/cm³ | [3] |

Safety and Handling

As with any research chemical, this compound should be handled with care by trained personnel in a well-ventilated laboratory setting. The following safety information is based on data for the compound and its close analogs, such as 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[5][6]

Hazard Identification:

Based on available information from chemical suppliers, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The signal word for this compound is "Warning" and the corresponding pictogram is GHS07 (exclamation mark).[2]

Precautionary Measures and Personal Protective Equipment (PPE):

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may be produced in a fire.[6] Firefighters should wear self-contained breathing apparatus.

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve a multi-step process starting from a commercially available fluorinated aniline or a related precursor. A general, conceptual workflow is presented below. A common strategy for synthesizing substituted tetrahydroquinolines involves the nitration of a tetrahydroquinoline core, followed by reduction of the nitro group to an amine, which can then be further modified. For instance, 1,2,3,4-tetrahydroquinoline can be nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures.[7]

Caption: A conceptual workflow for the synthesis of this compound.

Biological Evaluation: mTOR Inhibition Assay (Adapted from related compounds)

Tetrahydroquinoline derivatives have been investigated as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway.[8][9] An in vitro antiproliferative assay, such as the MTT assay, can be used to assess the cytotoxic effects of the compound on cancer cell lines.

MTT Assay Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a normal cell line (e.g., VERO) in appropriate media.[8]

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: A generalized workflow for evaluating cytotoxicity using the MTT assay.

Biological Significance and Signaling Pathways

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Current research suggests that this compound and related compounds may exert their effects through the modulation of key signaling pathways implicated in cancer and autoimmune diseases.

mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors.[8][9] By inhibiting mTOR, these compounds can potentially halt the uncontrolled growth of cancer cells.

Caption: Inhibition of the mTOR signaling pathway by this compound.

RORγ Signaling Pathway

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are involved in autoimmune diseases. RORγ has also been identified as a potential therapeutic target in several cancers, including prostate cancer.[7][10] 1,2,3,4-Tetrahydroquinoline derivatives have been identified as novel RORγ inverse agonists.[7][10] An inverse agonist not only blocks the receptor but also reduces its constitutive activity.

Caption: Inverse agonism of RORγ by this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and autoimmune diseases. While comprehensive safety and experimental data for this specific compound are still emerging, information from analogous structures provides a solid foundation for its safe handling and exploration. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. Researchers and drug development professionals should proceed with appropriate caution, adhering to established safety protocols, as they investigate the properties and applications of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 939758-75-5 [sigmaaldrich.com]

- 3. This compound | 939758-75-5 [chemnet.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding the Integrity of 7-Fluoro-1,2,3,4-tetrahydroquinoline: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions, handling procedures, and stability considerations for 7-Fluoro-1,2,3,4-tetrahydroquinoline. Adherence to these guidelines is critical to ensure the compound's purity, stability, and suitability for research and drug development applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper storage and handling. While specific data for this compound is limited, the properties of related tetrahydroquinolines provide valuable insights.

| Property | Data Summary |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| Appearance | Typically a solid or liquid. |

| Solubility | Soluble in organic solvents. The hydrochloride salt form generally exhibits enhanced aqueous solubility. |

| Moisture Sensitivity | The hydrochloride salt is often cited as being moisture-sensitive. The free base may also be sensitive to atmospheric moisture. |

| Air Sensitivity | While not definitively established for this specific compound, similar heterocyclic amines can be susceptible to oxidation. Storage under an inert atmosphere is a prudent measure. |

| Thermal Stability | Stable under recommended storage conditions. Avoid exposure to high temperatures to prevent degradation. |

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to store it under controlled conditions. The following table summarizes the recommended storage parameters based on information from safety data sheets and best practices for analogous compounds.

| Parameter | Recommended Condition |

| Temperature | 2-8°C or 0-8°C. Refrigeration is consistently recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to mitigate the risk of oxidation and reaction with atmospheric moisture. |

| Container | Keep in a tightly sealed, light-resistant container. Amber glass vials with airtight septa are ideal. |

| Environment | Store in a dry, cool, and well-ventilated place away from incompatible materials. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases should be stored separately to prevent potentially hazardous reactions. |

Experimental Protocols

General Handling Workflow for Air- and Moisture-Sensitive Compounds

Given the potential sensitivity of this compound, particularly its hydrochloride salt, employing proper techniques for handling air- and moisture-sensitive materials is crucial. The following workflow outlines the recommended procedure.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to accurately quantify the compound and detect any degradation products over time. The following is a proposed starting point for developing such a method, based on common practices for quinoline derivatives.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Purified water (18 MΩ·cm)

-

Formic acid or phosphoric acid

-

Ammonium acetate or potassium phosphate buffer components

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Initial):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | 254 nm (or scan for optimal wavelength) |

| Injection Vol. | 10 µL |

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before injection.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method to ensure that any degradation peaks are well-resolved from the main compound peak. Method validation should be performed according to ICH guidelines.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on the broader class of tetrahydroquinoline derivatives suggests potential interactions with key cellular signaling cascades, such as the mTOR and RORγ pathways, which are critical in cancer cell proliferation and immune responses.

Hypothetical mTOR Signaling Pathway Inhibition

Some substituted tetrahydroquinolines have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.

Hypothetical RORγ Inverse Agonism

Derivatives of tetrahydroquinoline have also been identified as inverse agonists of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ), a nuclear receptor involved in immune regulation and the development of certain cancers.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Strict adherence to the recommended storage conditions, including refrigeration under an inert atmosphere, is essential. Proper handling techniques for air- and moisture-sensitive compounds should be employed to prevent degradation. The development of a validated stability-indicating HPLC method is critical for long-term stability assessment. While its precise biological targets are under investigation, related compounds show promise in modulating key signaling pathways, highlighting the importance of maintaining the compound's purity for reliable experimental outcomes.

Methodological & Application

Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives. This class of compounds is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules with potential applications as antimicrobial and anticancer agents.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. Derivatives of this compound have shown promise as inhibitors of key biological targets, making their synthesis a critical area of research for the development of new therapeutic agents.

Applications in Drug Development

Antimicrobial Agents: Fluoroquinolone antibiotics, a well-established class of antibacterial drugs, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4][5][6] The this compound core can be incorporated into novel antibiotic designs to combat the growing threat of antimicrobial resistance.

Anticancer Agents: Several studies have highlighted the potential of 1,2,3,4-tetrahydroquinoline derivatives in oncology. These compounds have been shown to act as inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.[7][8] Additionally, they have been identified as inhibitors of the NF-κB signaling pathway and can induce autophagy through the PI3K/AKT/mTOR pathway in cancer cells, demonstrating their potential as novel anticancer therapeutics.[9][10]

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving the reduction of a 7-fluoroquinoline precursor or the construction of the tetrahydroquinoline ring system from acyclic starting materials.

Method 1: Catalytic Hydrogenation of 7-Fluoroquinoline

A common and direct method for the synthesis of this compound is the catalytic hydrogenation of 7-fluoroquinoline. This method offers high yields and selectivity under various reaction conditions.

Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Quantitative Data for Catalytic Hydrogenation

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5% Pd/C | H₂ (gas) | - | - | - | 93-98 | [11] |

| 2 | RuCl₃·xH₂O | H₃N-BH₃ | - | Ambient | - | High | [12] |

| 3 | CoBr₂·H₂O/terpyridine | NH₃·BH₃ | - | Ambient | - | High | [12] |

| 4 | Fluorine-modified Cobalt | H₂O (electrocatalytic) | 1.0 M KOH/dioxane | Ambient | - | up to 94 | [13][14][15] |

| 5 | Ru(OTf)(TsDPEN)(η⁶-cymene) | H₂ (gas) | Solvent-free | - | - | High | [16] |

Detailed Experimental Protocol: Hydrogenation using Pd/C

-

Reaction Setup: To a solution of 7-fluoroquinoline (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a high-pressure reactor, add 5% Palladium on carbon (10 mol%).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Method 2: Alternative Synthetic Routes

While catalytic hydrogenation is a primary method, other synthetic strategies offer access to a wider range of substituted derivatives.

1. Deoxyfluorination of Hydroxytetrahydroquinolines: A regioselective synthesis can be achieved through the cyclization of N-protected catecholamines to form a dihydroxytetrahydroquinoline intermediate, followed by deoxyfluorination to introduce the fluorine atom at the desired position.[17]

2. Domino Reactions: Multi-component domino reactions, such as a reduction-reductive amination sequence starting from 2-nitroaryl ketones, provide an efficient route to construct the tetrahydroquinoline core in a single pot.[11]

3. Synthesis from Acyclic Precursors: The Bischler–Napieralski reaction, involving the cyclization of an N-acyl-β-phenylethylamine followed by reduction of the resulting dihydroisoquinoline intermediate, can be adapted for the synthesis of the tetrahydroquinoline ring system.[18] Another innovative approach involves the oxidative cleavage of indene derivatives to a dicarbonyl intermediate, which then undergoes a double reductive amination with a primary amine to form the tetrahydroquinoline ring.[19]

Signaling Pathways and Mechanism of Action

The biological activity of this compound derivatives is attributed to their interaction with specific cellular targets and signaling pathways.

Antimicrobial Mechanism of Action

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Signaling Pathways

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

Conclusion

The synthesis of this compound derivatives offers a versatile platform for the development of novel therapeutic agents. The synthetic routes described, particularly catalytic hydrogenation, provide efficient access to the core scaffold. The demonstrated biological activities of these compounds in targeting key pathways in cancer and infectious diseases underscore their potential in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 13. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Highly enantioselective hydrogenation of quinolines under solvent-free or highly concentrated conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. scholar.ui.ac.id [scholar.ui.ac.id]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

Application Notes and Protocols for 7-Fluoro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry

Introduction

7-Fluoro-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a fluorine atom at the 7-position of the tetrahydroquinoline scaffold can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, particularly focusing on its application in the development of anticancer agents and kinase inhibitors.

Applications in Medicinal Chemistry